Boc-(+/-)-trans-2-aminocyclohexanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

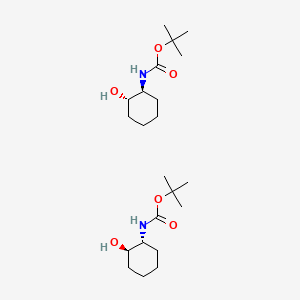

Boc-(+/-)-trans-2-aminocyclohexanol (CAS 121282-70-0) is a tert-butoxycarbonyl (Boc)-protected derivative of trans-2-aminocyclohexanol. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . The Boc group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes, particularly in peptide synthesis and pharmaceutical intermediate preparation. This compound is chiral (racemic form) and exhibits conformational flexibility due to the cyclohexanol backbone, making it valuable in asymmetric catalysis and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(+/-)-trans-2-aminocyclohexanol typically involves the protection of the amine group in trans-2-aminocyclohexanol with a Boc group. This can be achieved by reacting trans-2-aminocyclohexanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Boc-(+/-)-trans-2-aminocyclohexanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: LiAlH4, NaBH4

Substitution: TFA, HCl in methanol

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

Synthesis of N-Aryl Acetamides

One of the primary applications of Boc-(+/-)-trans-2-aminocyclohexanol is in the preparation of N-aryl acetamides from corresponding nitro compounds. This transformation is significant for the synthesis of pharmaceutical intermediates and biologically active compounds. The reaction typically involves the reduction of nitro groups to amines followed by acylation, where this compound acts as a key intermediate .

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Reduction | Nitro compounds | Amines | Catalytic hydrogenation |

| Acylation | Amines + Acetic anhydride | N-Aryl Acetamides | Room temperature |

Catalysis in Organic Reactions

This compound has been utilized as a catalyst in various organic reactions, including transesterification and the formation of oxazolines. Studies have shown that this compound can facilitate the conversion of lactones and carboxylic acids into functionalized oxazolines with high yields, demonstrating its effectiveness in promoting chemical transformations .

Antitumor Agents Development

Research indicates that derivatives of this compound are being explored as potential antitumor agents. The compound serves as a scaffold for synthesizing novel inhibitors targeting microtubule polymerization, which is crucial for cancer cell division. Structure-activity relationship studies reveal that modifications to the Boc-protected amine can enhance antiproliferative activity against various cancer cell lines .

| Compound | Activity (IC50) | Target |

|---|---|---|

| Compound 1 | 2.6 nM | Tubulin polymerization |

| Compound 2 | 18 nM | Microtubule stabilization |

Neurological Disorders Research

This compound derivatives are also being investigated for their potential in treating neurological disorders such as Alzheimer's disease. Compounds based on this scaffold have shown promising acetylcholinesterase inhibitory activity, which is vital for increasing acetylcholine levels in the brain and improving cognitive function .

Synthesis of Novel Antimitotic Agents

A study focused on synthesizing 2-aroyl-5-amino benzo[b]thiophene derivatives demonstrated the utility of this compound as an intermediate in creating potent antimitotic agents. The research highlighted how structural modifications influenced biological activity, paving the way for new therapeutic options against cancer .

Environmental Applications

The compound has also been explored for its role in environmentally friendly catalytic processes, particularly in reactions that minimize waste and energy consumption. Its application in synthesizing oxazolines from carboxylic acids showcases its potential for sustainable chemistry practices .

Mechanism of Action

The mechanism of action of Boc-(+/-)-trans-2-aminocyclohexanol primarily involves the protection of the amine group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs include unprotected trans-2-aminocyclohexanol derivatives, Boc-protected positional isomers, and hydrochloride salts. Their properties are summarized below:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Price (per 1g) | Key Features |

|---|---|---|---|---|---|---|

| Boc-(+/-)-trans-2-aminocyclohexanol | 121282-70-0 | C₁₁H₂₁NO₃ | 215.29 | Not reported | ~$200–$300* | Boc protection; chiral center |

| trans-2-Aminocyclohexanol hydrochloride | 5456-63-3 | C₆H₁₃NO·HCl | 151.63 | 172–175 | JPY 85,600 | Hydrochloride salt; high solubility |

| cis-2-Aminocyclohexanol hydrochloride | 49212-01 | C₆H₁₄ClNO | 151.63 | 186–190 | JPY 11,400 | Cis isomer; lower cost |

| trans-N-4-Boc-aminocyclohexanol | 224309-64-2 | C₁₁H₂₁NO₃ | 215.29 | Not reported | Not reported | Boc at 4-position; distinct reactivity |

| trans-2-(Boc-amino)cyclohexanecarboxylic acid | 209128-50-7 | C₁₂H₂₁NO₄ | 243.30 | Not reported | $79.26 (250mg) | Carboxylic acid derivative |

*Estimated based on similar Boc-protected compounds .

Reactivity and Functional Differences

- Boc Protection vs. Hydrochloride Salts: The Boc group in this compound prevents unwanted amine reactions (e.g., nucleophilic substitution), enabling multi-step syntheses. In contrast, hydrochloride salts (e.g., CAS 5456-63-3) offer improved aqueous solubility, favoring direct use in biological assays .

- Positional Isomerism: trans-N-4-Boc-aminocyclohexanol (CAS 224309-64-2) differs in Boc group placement, altering steric and electronic effects. The 2-position in this compound allows proximity between the hydroxyl and Boc groups, influencing conformational switching under pH changes .

- Carboxylic Acid Derivative: trans-2-(Boc-amino)cyclohexanecarboxylic acid (CAS 209128-50-7) introduces a carboxyl group, enabling peptide coupling reactions. Its higher molecular weight (243.30 g/mol) and price reflect added synthetic complexity .

Research Findings and Discrepancies

- Conformational Behavior: highlights that trans-2-aminocyclohexanol derivatives exhibit pH-dependent conformational changes. Boc protection modifies this behavior by sterically shielding the amine, reducing pH sensitivity compared to unprotected analogs .

- Price Disparities: trans-2-Aminocyclohexanol hydrochloride (JPY 85,600/g) is significantly costlier than its cis isomer (JPY 11,400/g), likely due to synthetic challenges in achieving trans stereochemistry .

Biological Activity

Boc-(+/-)-trans-2-aminocyclohexanol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is a chiral amino alcohol with the following chemical formula: C₆H₁₃NO. The compound is often used as a building block in the synthesis of various pharmaceuticals, including anticoagulants like Edoxaban, which is a direct factor Xa inhibitor. Its structural characteristics contribute to its biological activity by influencing interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Hsp90 Inhibition : It has been shown to interact with Heat Shock Protein 90 (Hsp90), a critical chaperone involved in the maturation of numerous client proteins that regulate cell proliferation and survival. Inhibition of Hsp90 can lead to the degradation of oncogenic proteins, making it a target for cancer therapy .

- Antiproliferative Effects : Studies indicate that this compound exhibits antiproliferative activity against certain cancer cell lines, such as MDA-MB-231 and PC-3, suggesting potential applications in oncology .

- Catalytic Properties : The compound has also been studied for its ability to catalyze amide bond hydrolysis under mild conditions, which may have implications for drug design and biochemical transformations .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Anticoagulant Activity : Its derivatives have been linked to anticoagulant effects, particularly through the synthesis of Edoxaban, indicating potential use in managing thromboembolic disorders.

- Neuroprotective Effects : The compound's interaction with Hsp90 suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases where protein misfolding is a concern .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Hsp90 Client Protein Degradation : A study demonstrated that compounds derived from trans-2-aminocyclohexanol could selectively inhibit Hsp90, leading to the degradation of client proteins involved in tumor growth. This was evidenced by decreased viability in treated cancer cells .

- Synthesis and Selectivity : Research highlighted the stereoselective synthesis of aminocyclohexanols using engineered transaminases, underscoring the importance of chirality in enhancing biological activity. Variants showed significant selectivity towards cis or trans configurations, affecting their pharmacological profiles .

- Amide Bond Hydrolysis : Experimental evidence confirmed that this compound facilitates fast amide bond hydrolysis when flanked by carboxyl and secondary amine groups, suggesting its utility in designing artificial catalytic systems for biochemical reactions .

Data Tables

Properties

Molecular Formula |

C22H42N2O6 |

|---|---|

Molecular Weight |

430.6 g/mol |

IUPAC Name |

tert-butyl N-[(1S,2S)-2-hydroxycyclohexyl]carbamate;tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate |

InChI |

InChI=1S/2C11H21NO3/c2*1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h2*8-9,13H,4-7H2,1-3H3,(H,12,14)/t2*8-,9-/m10/s1 |

InChI Key |

WATSLQXTJALKFW-MFBWXLJUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1O.CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1O |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1O.CC(C)(C)OC(=O)NC1CCCCC1O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.